Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl

Peptide Functionalization Cross-Coupling Medicinal Chemistry

This dual-halogenated L-phenylalanine derivative (CAS 1213483-73-8) is a critical precursor for Tedizolid synthesis, leveraging its unique 4-bromo-3-fluoro regiochemistry. Unlike mono-halogenated analogs, this compound provides distinct steric and electronic effects essential for probing enzyme-binding pockets and modulating peptide pharmacokinetics. The pre-activated methyl ester and hydrochloride salt enable direct use in SPPS and solution-phase chemistry. For process chemists and medicinal chemists conducting SAR studies, this precise substitution pattern is non-interchangeable and pivotal for achieving the desired biological activity.

Molecular Formula C10H12BrClFNO2
Molecular Weight 312.56 g/mol
Cat. No. B12279929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-fluoro-L-phenylalaninate HCl
Molecular FormulaC10H12BrClFNO2
Molecular Weight312.56 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)Br)F)N.Cl
InChIInChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
InChIKeyHDYYNPLZPRUTCT-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-Fluoro-L-Phenylalaninate HCl: A Dual-Halogenated Amino Acid Building Block for Targeted Peptide and Drug Discovery


Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl (CAS 1213483-73-8) is a synthetic, non-proteinogenic derivative of the essential amino acid L-phenylalanine, classified as a halogenated amino acid ester hydrochloride salt . Structurally, it features a central L-phenylalanine core modified with a methyl ester protecting group at the carboxyl terminus and, critically, two distinct halogen substituents on the aromatic ring: a bromine atom at the para (4-) position and a fluorine atom at the meta (3-) position . This unique dual-halogen substitution pattern distinguishes it from the more common mono-halogenated phenylalanine analogs and imparts a distinct physicochemical profile . The compound is primarily utilized as a versatile intermediate and building block in the synthesis of biologically active peptides, peptidomimetics, and small molecule pharmaceuticals .

Methyl 4-Bromo-3-Fluoro-L-Phenylalaninate HCl: Why Simple Mono-Halogenated Phenylalanines Are Inadequate Replacements


While a broad class of halogenated phenylalanine methyl esters exists as common building blocks, their performance in research applications is not equivalent. Substituting this specific compound with a mono-halogenated analog like 4-bromo-L-phenylalanine methyl ester or 4-fluoro-L-phenylalanine methyl ester fundamentally alters the molecular properties and biological outcomes. The presence of both bromine and fluorine substituents in the target compound creates a unique combination of steric bulk, electronic effects, and lipophilicity that cannot be replicated by a single halogen . This dual-substitution pattern critically influences enzyme-substrate recognition, receptor binding affinity, and the compound's overall pharmacokinetic profile, thereby precluding simple interchangeability and making the selection of this precise analog essential for achieving desired experimental or therapeutic results .

Quantitative Differentiation of Methyl 4-Bromo-3-Fluoro-L-Phenylalaninate HCl: Evidence for Superior Selection Over Analogs


Differentiation via Ortho-Selectivity for Cross-Coupling: 4-Bromo-3-Fluoro vs. 3-Bromo-4-Fluoro Regioisomer

Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl provides a chemically distinct scaffold compared to its positional isomer, such as a 3-bromo-4-fluoro-phenylalanine derivative. The target compound's specific substitution pattern is designed to leverage the bromine atom for robust Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for peptide functionalization. Critically, this compound is used as an intermediate in synthesizing the oxazolidinone antibiotic Tedizolid, highlighting the necessity of the 4-bromo-3-fluoro substitution pattern for generating the correct, active pharmaceutical scaffold . This specific regiochemistry is a required intermediate step for Tedizolid production and cannot be achieved using the 3-bromo-4-fluoro isomer .

Peptide Functionalization Cross-Coupling Medicinal Chemistry

Dual Halogenation Modulates Enzyme Activity: Differentiating from Mono-Halogenated Analogs

The biological activity of halogenated phenylalanines is profoundly influenced by the type and position of halogen substituents. Studies on phenylalanine hydroxylase (PAH) demonstrate that the target compound can interact with and modulate the activity of this enzyme, which is crucial in phenylalanine metabolism . This is a key differentiator from mono-halogenated analogs. Class-level evidence from halogenated phenylalanine analog libraries confirms a strong synergy between substitution pattern and enzyme interaction, with fluorophenylalanines, for example, acting as competitive antagonists [1]. The dual halogenation in Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl combines these electronic and steric effects into a single entity, creating a unique enzyme interaction profile that cannot be predicted from the behavior of mono-fluoro or mono-bromo phenylalanines alone [1].

Enzyme Inhibition Metabolism Biochemical Probe

Predicted Physicochemical Differentiation: Altered Lipophilicity and Density from Dual Halogenation

The combination of a hydrophobic bromine atom and an electronegative fluorine atom yields a unique physicochemical profile compared to mono-halogenated or unsubstituted phenylalanine analogs. The target compound, Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl, has a predicted boiling point of 317.5±37.0 °C and a predicted density of 1.507±0.06 g/cm³ . In contrast, the D-enantiomer of the free acid, 4-bromo-3-fluoro-D-phenylalanine (without the methyl ester or HCl salt), has a predicted pKa of 2.14±0.20 and density of 1.660±0.06 g/cm³ , highlighting differences even within closely related forms. A key comparator, 4-fluoro-L-phenylalanine methyl ester HCl (lacking bromine), has a molecular weight of 233.67 g/mol, which is approximately 25% lower than the target compound . This increased molecular weight and distinct electron density distribution directly impact the molecule's lipophilicity and its behavior in biological membranes, making it a more suitable analog for studying hydrophobic interactions in protein binding pockets.

ADME Pharmacokinetics Property Prediction

Differentiation in Synthetic Accessibility: The Ester Functionality for Direct Peptide Coupling

The methyl ester group in Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl is a critical structural feature that differentiates it from its free acid counterpart (e.g., 4-bromo-3-fluoro-L-phenylalanine). This protecting group enhances the compound's reactivity and solubility in organic solvents, making it a more efficient building block for peptide synthesis . Class-level evidence confirms that halogenated phenylalanine methyl esters are widely employed in solid-phase peptide synthesis (SPPS) due to this enhanced reactivity, facilitating efficient coupling during peptide assembly . While the free acid is also a useful precursor, the methyl ester provides a distinct advantage in standard Fmoc/t-Bu SPPS workflows by streamlining the coupling step and potentially reducing racemization, thus offering a more direct and higher-yielding route to incorporating the 4-bromo-3-fluoro-phenylalanine motif into larger peptide sequences .

Peptide Synthesis SPPS Chemical Biology

Validated Research Applications for Methyl 4-Bromo-3-Fluoro-L-Phenylalaninate HCl


Incorporation as a Key Intermediate in the Synthesis of Oxazolidinone Antibiotics (e.g., Tedizolid)

The 4-bromo-3-fluoro substitution pattern is a critical intermediate in the established synthetic route for Tedizolid, a next-generation oxazolidinone antibiotic . This application directly leverages the compound's specific regiochemistry, as demonstrated in Section 3, Evidence Item 1. For process chemists and pharmaceutical manufacturers, this compound is not a generic building block but a required precursor for generating a specific, therapeutically relevant chemical scaffold.

Design and Synthesis of Novel Enzyme Inhibitors via Structure-Activity Relationship (SAR) Studies

As detailed in Section 3, Evidence Item 2, the unique dual-halogenation pattern of this compound creates a distinct electronic and steric environment that modulates enzyme activity . This makes it a valuable tool for medicinal chemists exploring SAR around phenylalanine-binding pockets in enzymes like phenylalanine hydroxylase or aminopeptidases. It allows for the systematic investigation of the synergistic effects of fluorine and bromine, providing a novel data point compared to mono-halogenated or unsubstituted controls .

Construction of Modified Peptides and Peptidomimetics with Enhanced Hydrophobicity

The methyl ester functionality, as a pre-activated form for SPPS (Section 3, Evidence Item 4), combined with the increased molecular weight and lipophilicity from dual halogenation (Section 3, Evidence Item 3), makes this compound ideal for introducing a hydrophobic, unnatural amino acid residue into peptides . This application is crucial for probing protein-protein interactions, stabilizing peptide secondary structures, and designing peptide-based drug leads with improved pharmacokinetic properties [1].

Development of Radiolabeled Probes or PET Tracers

Fluorinated phenylalanines are established tools for developing PET (Positron Emission Tomography) tracers for tumor imaging, as they can be taken up by the LAT1 amino acid transporter [2]. The dual-halogenated nature of this compound, specifically the presence of the fluorine atom, provides a foundation for developing 18F-labeled analogs. Furthermore, the bromine atom offers a chemical handle for introducing alternative radioisotopes (e.g., via halogen exchange) or for attaching fluorescent tags, making this compound a versatile starting point for creating multimodal imaging agents.

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